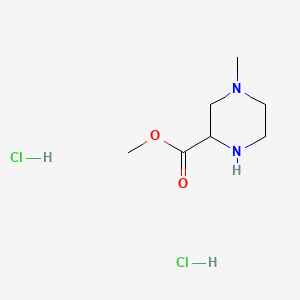

Methyl 4-methylpiperazine-2-carboxylate dihydrochloride

Description

Properties

IUPAC Name |

methyl 4-methylpiperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-6(5-9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVJGCPKRIDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of N-Methylpiperazine with Halogenated Esters

A widely adopted method involves the nucleophilic substitution of halogenated esters with N-methylpiperazine. For example, 4-bromomethyl benzoic acid reacts with N-methylpiperazine in n-butanol under basic conditions (e.g., potassium carbonate) to form 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride. Adapting this approach, methyl 2-bromopropionate could replace the bromomethyl benzoic acid to introduce the carboxylate ester moiety at position 2 of the piperazine ring.

Key Steps:

-

Bromination: A toluic acid derivative is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide) in chloroform.

-

Alkylation: The brominated ester reacts with N-methylpiperazine in n-butanol at room temperature for 12 hours.

-

Acidification: The product is precipitated as a dihydrochloride salt using isopropanolic HCl or concentrated hydrochloric acid.

Advantages:

Reductive Amination and Cyclization

An alternative route involves reductive amination of pre-functionalized intermediates. For instance, 4-picoline-2-carboxylic acid ethyl ester undergoes oxidation with hydrogen peroxide and phospho-molybdic acid, followed by palladium-catalyzed hydrogenation to yield piperidine derivatives. While this method targets piperidine structures, modifying the starting material to include a second nitrogen atom could facilitate piperazine ring formation.

Modified Protocol for Piperazine Synthesis:

-

Oxidation: A pyridine-based ester is oxidized to its N-oxide using H₂O₂ and a molybdenum catalyst.

-

Reduction: The N-oxide is reduced under hydrogenation with Pd/C and formic acid, introducing amine groups for cyclization.

-

Cyclization: Diamine intermediates are condensed with carbonyl compounds to form the piperazine ring, incorporating the methyl and ester groups.

Challenges:

-

Controlling the position of methyl and ester groups during cyclization.

-

Avoiding over-reduction or side reactions during hydrogenation.

Process Optimization and Impurity Control

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

Impurity Mitigation:

Recrystallization and Purification

Post-synthesis purification is critical for pharmaceutical-grade output:

-

Alkaline Suspension: The crude product is suspended in aqueous NaOH to dissolve acidic impurities.

-

Acid Precipitation: Concentrated HCl is added to precipitate the dihydrochloride salt.

-

Recrystallization: Ethanol or ethyl acetate recrystallization yields >99% purity, confirmed via HPLC.

Analytical Characterization

Purity Assessment

-

HPLC Analysis: Quantifies residual solvents and quaternary salts (detection limit: 0.1%).

-

Sulphated Ash Test: Measures inorganic impurities (e.g., KCl, NaCl) using gravimetric methods.

Representative Data:

| Batch | Purity (%) | Impurity III (%) | Sulphated Ash (%) |

|---|---|---|---|

| 1 | 99.5 | 0.2 | 0.1 |

| 2 | 99.0 | 0.2 | 0.3 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 63–70 | >99 | High | Moderate |

| Reductive Amination | 50–60 | 95–98 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be integrated into drug formulations targeting neurological disorders, among other conditions.

Case Study: P2X4 Receptor Antagonists

In a study focused on piperazine-based P2X4 receptor antagonists, compounds derived from methyl 4-methylpiperazine-2-carboxylate were synthesized to explore their potential in treating neuroinflammation and chronic pain. Several derivatives demonstrated enhanced potency compared to existing medications, highlighting the compound's utility in developing new therapeutic agents .

Chemical Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms N-oxides | Hydrogen peroxide, m-CPBA |

| Reduction | Converts to amine derivatives | Lithium aluminum hydride, NaBH4 |

| Substitution | Introduces functional groups into the piperazine ring | Alkyl halides, acyl chlorides |

Biochemical Research

Investigating Biological Activity:

Researchers utilize this compound to study its effects on biological systems. It has been implicated in various studies examining its interactions with proteins and nucleic acids, providing insights into its potential therapeutic mechanisms.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications can enhance its effectiveness against specific cancer types .

Polymer Science

Enhancing Material Properties:

In polymer science, this compound can be incorporated into polymer formulations to improve properties such as flexibility and durability. This application is crucial for developing advanced materials used in various industrial sectors.

Analytical Chemistry

Quality Control Applications:

The compound is also employed in analytical chemistry for detecting and quantifying related substances. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards.

Mechanism of Action

The mechanism of action of methyl 4-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate

2-[(2S)-4-methylpiperazin-2-yl]ethan-1-ol dihydrochloride

1-[(4-Chloro-2-methylphenyl)methyl]piperazine hydrochloride

HBK-5 (Xanthone-piperazine derivative)

- Structure : 3-Chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride .

- Molecular Weight : ~450 g/mol (estimated for dihydrochloride salt).

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (MMPC) is a chemical compound with significant biological activity, primarily due to its piperazine structure, which allows it to interact with various molecular targets. This article explores its synthesis, biological applications, and mechanisms of action, supported by data tables and relevant research findings.

Overview and Synthesis

MMPC has the molecular formula C₇H₁₄N₂O₂·2HCl. It is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts. One common synthetic route includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Involves 1,2-diamine derivatives reacting with sulfonium salts. |

| Microwave-assisted synthesis | Enhances reaction efficiency and yield in industrial settings. |

| Heterogeneous catalysis | Utilizes metal ions supported on polymeric resins for improved synthesis. |

Biological Applications

MMPC is utilized in various scientific fields due to its versatile properties:

- Molecular Biology : It facilitates studies on protein and nucleic acid interactions.

- Pharmaceutical Development : MMPC serves as a building block in the synthesis of piperazine-containing drugs.

- Agrochemicals : The compound is also applicable in the production of agrochemical products .

The biological activity of MMPC is attributed to its ability to modulate enzyme and receptor activity through its piperazine ring. This interaction can influence various cellular signaling pathways, impacting processes such as:

- Cell Growth

- Differentiation

- Apoptosis

The compound's dihydrochloride form enhances its solubility and stability, making it more effective in biological applications compared to its analogs .

Research Findings

Recent studies have highlighted the efficacy of MMPC and related compounds in various therapeutic contexts:

- Inhibition Studies : Research indicates that MMPC can inhibit certain enzyme activities associated with neuroinflammation and cancer pathways .

- P-glycoprotein Interaction : MMPC has been shown to affect the activity of P-glycoprotein, a key efflux transporter at the blood-brain barrier, potentially enhancing drug delivery to the central nervous system .

- Cell Viability Assays : In vitro studies demonstrated that MMPC exhibits cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

MMPC exhibits unique properties compared to other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | Broad pharmaceutical applications |

| 4-Methylpiperazine | C₅H₁₂N₂ | Similar properties, but less potent |

| Methyl 4-methylpiperazine-2-carboxylate | C₇H₁₄N₂O₂ | Enhanced solubility and specific biological activity |

Case Studies

Several case studies illustrate the potential of MMPC in drug development:

- Case Study 1 : A study on the efficacy of MMPC analogs in inhibiting neurotropic alphaviruses showed promising results in preclinical models, indicating potential for antiviral therapies .

- Case Study 2 : Investigations into MMPC's role as a multidrug resistance (MDR) reverser demonstrated its ability to enhance the efficacy of existing chemotherapeutic agents by blocking efflux pumps .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-methylpiperazine-2-carboxylate dihydrochloride?

- Methodology : Synthesis typically involves the reaction of 4-methylpiperazine-2-carboxylic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl ester. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98.5%) .

- Key Considerations : Monitor reaction pH to avoid over-acidification, which may lead to ester hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks (H335 hazard) .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Shelf life is typically 12–24 months under these conditions .

Q. What analytical techniques are used to confirm its identity and purity?

- Primary Methods :

- NMR : ¹H/¹³C NMR to verify ester and piperazine ring integrity (e.g., δ ~3.7 ppm for methyl ester; δ ~2.5–3.5 ppm for piperazine protons) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Experimental Design : Grow single crystals via slow evaporation from acetone/water. Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å). Refine structures using SHELXL .

- Key Parameters : Analyze puckering coordinates (Cremer-Pople parameters) to confirm piperazine chair conformation. Compare bond angles/distances with DFT-optimized models to validate stereochemistry .

- Contradiction Management : If experimental data conflicts with computational models (e.g., torsion angles), re-evaluate hydrogen bonding or lattice packing effects using ORTEP-3 .

Q. What strategies mitigate data inconsistencies in stability studies under varying pH conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH, pH 1–13). Monitor hydrolysis via LC-MS.

- Data Analysis : Use Arrhenius plots to extrapolate shelf life. If degradation products contradict expected pathways (e.g., unexpected N-demethylation), perform isotopic labeling (²H/¹³C) to trace reaction mechanisms .

- Resolution : Cross-validate findings with NMR kinetic studies to distinguish acid-catalyzed vs. thermal degradation pathways.

Q. How does this compound interact with biological targets, and how can researchers optimize its activity?

- Screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to receptors (e.g., serotonin or dopamine receptors).

- SAR Optimization : Modify the methyl ester to amide or carbamate derivatives to enhance metabolic stability. Test analogs in vitro (e.g., CYP450 inhibition assays) to balance potency and toxicity .

- Advanced Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and guide synthetic efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.